8-(1-phenyl-1H-tetrazol-5-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
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Description
The compound “8-(1-phenyl-1H-tetrazol-5-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one” is a complex organic molecule. It contains a tetrazole group (1H-tetrazol-5-yl), which is a type of heterocyclic compound, and a spirocyclic structure (1-oxa-3,8-diazaspiro[4.6]undecan-2-one), which is a type of cyclic compound that contains two or more rings .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrazole ring and the construction of the spirocyclic structure. The tetrazole ring could potentially be formed through a reaction involving a nitrile and an azide . The spirocyclic structure could be formed through a variety of methods, including ring-closing metathesis or a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the tetrazole ring. These features could potentially give the compound interesting chemical properties, such as the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis
The tetrazole ring is known to be a versatile functional group that can participate in a variety of chemical reactions. For example, it can act as a bioisostere for carboxylic acid groups, making it useful in medicinal chemistry . The spirocyclic structure could also potentially participate in a variety of reactions, depending on the specific substituents present .Future Directions
Properties
IUPAC Name |
9-(1-phenyltetrazol-5-yl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14-16-11-15(23-14)7-4-9-20(10-8-15)13-17-18-19-21(13)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEOFGZACCSDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C3=NN=NN3C4=CC=CC=C4)CNC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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